molecular formula C17H17NO4 B8344379 (R)-beta-[[(phenylmethoxy)carbonyl]amino]benzenepropanoic acid

(R)-beta-[[(phenylmethoxy)carbonyl]amino]benzenepropanoic acid

Cat. No.: B8344379
M. Wt: 299.32 g/mol
InChI Key: POJLWVWXBAHGGO-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-beta-[[(phenylmethoxy)carbonyl]amino]benzenepropanoic acid is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(3R)-3-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1

InChI Key

POJLWVWXBAHGGO-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 0° C. slurry of 50.0 g (300 mmole) of DL-3-amino-3-phenyl propionic acid in 300 mL of 1N aq NaOH (300 mmole) was treated simultaneously with 48.0 mL (340 mmole) of benzyl chloroformate and 300 mL of 1N aq NaOH (300 mmole). The reaction was stirred at ambient temperature for 18 h at which time the reaction was acidified to pH 2 with conc. aq HCl and extracted with EtOAc (4×200 mL). The combined organic fractions were dried over Na2SO4 and evaporated in vacuo to give 73.4 g (250 mmol; 82%) of N-Cbz-3-amino-3-phenyl propionic acid as an off white solid.
Quantity
50 g
Type
reactant
Reaction Step One
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Quantity
300 mL
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reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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